

Solubility Profiling & Solvent Selection for 4-Chloro-5-hydroxynicotinaldehyde

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Compound of Interest

Compound Name: 4-Chloro-5-hydroxynicotinaldehyde

Cat. No.: B12950944

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Executive Summary: The Amphiphilic Challenge

4-Chloro-5-hydroxynicotinaldehyde presents a classic "push-pull" solubility challenge common in heterocyclic chemistry. Its structure contains three distinct domains that compete for solvation:

- The Pyridine Core (Basic): Moderately polar, capable of π -stacking.
- The 5-Hydroxyl Group (Acidic/H-bonding): Increases polarity and water affinity; capable of acting as a hydrogen bond donor/acceptor.
- The 4-Chloro Substituent (Lipophilic): Increases solubility in halogenated and aprotic organic solvents while decreasing water solubility.

Key Insight: This molecule exhibits pH-switchable solubility. It behaves as an amphiphile at neutral pH but can become highly water-soluble at extreme pH levels (cationic at pH < 3, anionic at pH > 9).

Estimated Solubility Profile

The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous hydroxypyridines and standard isolation protocols for this chemical class.

Table 1: Solvent Compatibility Matrix

Solvent Class	Specific Solvent	Solubility Rating	Operational Context
Dipolar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Ideal for stock solutions and high-temperature reactions (SNAr).
Protic (Alcohols)	Methanol, Ethanol	Moderate-High	Good for reactions; solubility increases significantly with temperature (recrystallization candidate).
Halogenated	DCM, Chloroform	Moderate	Preferred for liquid-liquid extraction (organic layer) from aqueous workups.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Standard solvents for chromatography and washing filter cakes.
Ethers	THF, 1,4-Dioxane	Moderate	Useful reaction solvents; THF is often used for lithiation/formylation steps.
Hydrocarbons	Hexanes, Heptane	Insoluble (<1 mg/mL)	Excellent antisolvents to force precipitation.
Aqueous	Water (Neutral)	Low	Poor solubility due to the lipophilic chloro-pyridine core and intramolecular H-bonding.
Aqueous (Adjusted)	0.1 M HCl / 0.1 M NaOH	High	Soluble as Pyridinium salt (acid) or

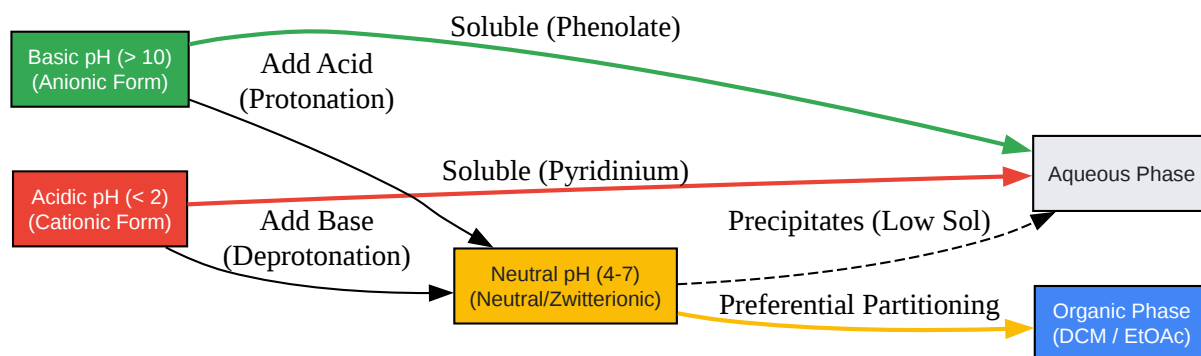
Phenolate salt (base).

Mechanism of Action: pH-Dependent Solvation

Understanding the ionization states is critical for purification. The 5-hydroxyl group is phenolic (pKa ~8–10), and the pyridine nitrogen is basic (pKa ~3–4).

DOT Diagram 1: pH-Switching Purification Logic

This diagram illustrates how to leverage pH to move the compound between aqueous and organic phases—a technique known as "Acid/Base Swing."



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Caption: Figure 1. The pH-dependent solubility switch allows for selective extraction. The molecule is water-soluble at extremes but partitions into organics (or precipitates) at neutral pH.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Objective: To quickly determine the best solvent for a specific batch (purity affects solubility).

- Preparation: Weigh 10 mg of **4-Chloro-5-hydroxynicotinaldehyde** into a 4 mL glass vial.
- Addition: Add solvent in 100 μ L increments (starting volume).

- Observation: Vortex for 30 seconds after each addition.
 - Soluble: Clear solution (no particulates).
 - Partial: Cloudy or suspension.
 - Insoluble: Solid remains at bottom.
- Heating: If insoluble at Room Temperature (RT), heat to 50°C (boiling point permitting).
- Calculation:

Protocol B: Recrystallization (Purification)

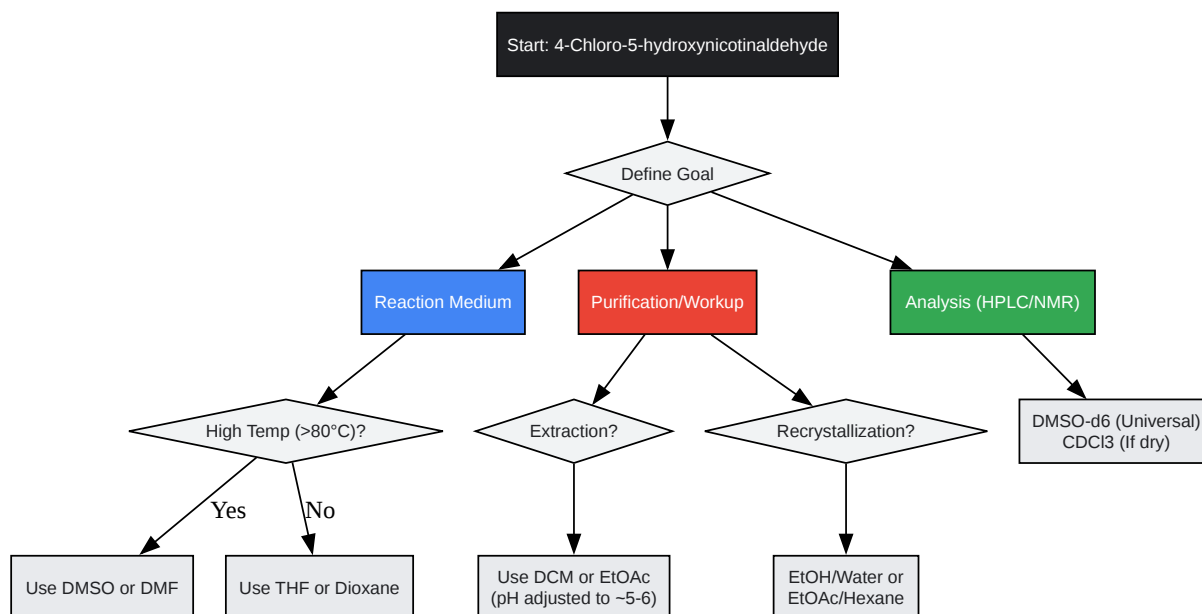
Based on the solubility of analogous chloropyridines, a mixed-solvent system is recommended.

- Dissolution: Dissolve crude material in minimal boiling Ethanol or Ethyl Acetate.
- Filtration: Filter hot (if necessary) to remove insoluble inorganic salts.
- Antisolvent Addition: Slowly add Hexanes or Water (dropwise) to the hot solution until a persistent turbidity is observed.
- Cooling: Allow the solution to cool slowly to RT, then to 4°C.
- Harvest: Filter the crystals and wash with cold antisolvent (e.g., 10% EtOAc in Hexane).

Strategic Process Workflow

For researchers incorporating this intermediate into drug scaffolds (e.g., reacting the aldehyde or displacing the chloride), the following workflow ensures optimal solvent selection.

DOT Diagram 2: Solvent Selection Decision Tree



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Caption: Figure 2. Decision matrix for solvent selection based on the experimental stage (Synthesis, Purification, or Analysis).

References

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- Context: Authoritative source for solvent polarity indices used to predict solubility behavior of the pyridine analog.
- Google Patents. (2005). WO2005028434A2 - Novel heterocyclic compounds as hsp90-inhibitors.[1] Retrieved from
 - Context: Explicitly mentions the purification of "4-chloro-5-hydroxy-2-imino..."[1] intermediates using Flash Chromatography with EtOAc/Hexane and MeOH/DCM systems.

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Sources

- [1. WO2005028434A2 - Novel heterocyclic compounds as hsp90-inhibitors - Google Patents \[patents.google.com\]](#)
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